molecular formula C21H24N2O4 B2538907 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one CAS No. 923122-49-0

1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Cat. No. B2538907
CAS RN: 923122-49-0
M. Wt: 368.433
InChI Key: JSOCJMAPWILJPZ-UHFFFAOYSA-N
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Description

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrazole moiety, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms, and is flanked by phenyl rings with methoxy and hydroxy substituents. These functional groups are known to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the compound's behavior in different environments.

Synthesis Analysis

The synthesis of related pyrazole derivatives can be achieved through the reaction of β-diketones with hydrazine hydrate to yield pyrazole compounds . In the context of the compound , a similar synthetic route could be employed, starting with an appropriate β-diketone precursor that contains the necessary methoxy and hydroxy substituents on the phenyl rings. The subsequent reaction with hydrazine or its derivatives would then lead to the formation of the pyrazole core. The final steps would likely involve the attachment of the butan-1-one side chain to complete the synthesis of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one under discussion often features significant non-covalent interactions. For instance, in related compounds, molecules can be linked by C-H...O hydrogen bonds to form dimers, which are further connected into chains or sheets by π-π stacking interactions . These interactions are crucial in determining the three-dimensional arrangement of the molecules in the solid state and can affect the compound's solubility, melting point, and other physical properties.

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For example, they can react with hydrazine hydrate to form different pyrazole derivatives or with hydroxylamine hydrochloride to yield isoxazole derivatives . The presence of methoxy and hydroxy groups in the compound could also lead to additional reactions, such as O-demethylation or the formation of hydrogen bonds with other molecules, which could further modify the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, such as the hydroxy group, and the potential for π-π stacking interactions due to the aromatic rings, suggest that the compound could have a relatively high melting point and may form stable crystalline structures. The electron-donating methoxy groups could also impact the electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species.

Scientific Research Applications

Tautomerism and Molecular Structure

The study of NH-pyrazoles, including compounds structurally related to 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one, reveals significant insights into their tautomerism and molecular structure. These compounds exhibit a complex pattern of hydrogen bonds, influencing their crystallization and tautomerism both in solution and solid state. The presence of phenol residues in these compounds encourages the formation of sheets stabilized by these hydrogen bonds, demonstrating the intricate interplay between structure and tautomerism (Cornago et al., 2009).

Cooperative Molecular Dimerization

Research on 3,5-diaryl-1H-pyrazoles showcases the role of cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers. These studies not only highlight the synthetic pathways to these compounds but also detail their dimerization processes, which are crucial for understanding their potential applications in molecular design and pharmaceutical research (Zheng, Wang, & Fan, 2010).

Novel Routes to Heterocycles

The conversion of α-hydroxyarylalkyl ketones into N-amino-1H-pyrrolo[2,3-b]pyridines through hydrazone intermediates opens new avenues for synthesizing heterocyclic compounds. This pathway illustrates the versatility of 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one derivatives in generating biologically relevant structures (Chudinov et al., 2007).

Anion-Directed Organized Assemblies

The formation of organized assemblies through anion-directed interactions in protonated pyrazole-based ionic salts demonstrates the potential of 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one derivatives in constructing supramolecular architectures. These assemblies are stabilized by hydrogen bonding and weak C–H···π interactions, showcasing the structural diversity attainable through these interactions (Zheng et al., 2013).

Fluorescent Chemosensor for Metal Ions

The development of fluorescent chemosensors based on pyrazoline derivatives, such as those derived from 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one, for the detection of metal ions, particularly Fe3+, highlights the compound's applicability in analytical chemistry. This research demonstrates the compound's potential as a sensitive and selective probe for metal ion detection in various environments (Khan, 2020).

properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-7-21(25)23-17(15-8-5-6-9-18(15)24)13-16(22-23)14-10-11-19(26-2)20(12-14)27-3/h5-6,8-12,17,24H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOCJMAPWILJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

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